molecular formula C17H17NO2 B5391668 1-(4-methoxy-3-methylbenzoyl)indoline

1-(4-methoxy-3-methylbenzoyl)indoline

Cat. No.: B5391668
M. Wt: 267.32 g/mol
InChI Key: NLZXIUXEVNNCAF-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-methylbenzoyl)indoline is a substituted indoline derivative characterized by a benzoyl group at the indoline nitrogen, with additional substituents at the 4-methoxy and 3-methyl positions on the benzoyl ring. Indoline derivatives are widely studied for their applications in pharmaceuticals, materials science, and organic synthesis due to their diverse functionalization and biological activity .

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(4-methoxy-3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-12-11-14(7-8-16(12)20-2)17(19)18-10-9-13-5-3-4-6-15(13)18/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZXIUXEVNNCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxy-3-methylbenzoyl)indoline typically involves the reaction of 4-methoxy-3-methylbenzoic acid with indoline. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane (DCM) and are conducted at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxy-3-methylbenzoyl)indoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-methoxy-3-methylbenzoyl)indoline has been widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-(4-methoxy-3-methylbenzoyl)indoline is not fully understood, but it is believed to involve the formation of a complex with metal ions. This complex formation activates the photosensitizing properties of the compound, leading to the generation of reactive oxygen species (ROS). These ROS can induce cell death in cancer cells through apoptosis, a process involving programmed cell death .

Comparison with Similar Compounds

Table 1: Structural Comparison of Indoline Derivatives

Compound Name Substituents on Indoline Core Key Functional Groups Molecular Formula Molecular Weight (g/mol) Reference
1-(4-Methoxy-3-methylbenzoyl)indoline Benzoyl (4-methoxy, 3-methyl) at N1 Methoxy, methyl, ketone C₁₇H₁₇NO₂ 279.33 Inferred
1-Benzyl-3-[(4-methoxyphenyl)imino]indolin-2-one Benzyl at N1, Schiff base at C3 Imino, ketone, methoxy C₂₂H₁₈N₂O₂ 342.38
6-((2-Chloro-6-fluorobenzyl)oxy)-1-((3-methoxyphenyl)sulfonyl)indoline (47) Sulfonyl, benzyloxy at C6 Sulfonyl, methoxy, chloro, fluoro C₂₂H₁₈ClFNO₄S 478.90
1-[(4-Chlorophenyl)acetyl]indoline Chlorophenylacetyl at N1 Chlorophenyl, ketone C₁₆H₁₄ClNO 271.74
Indomethacin 4-Chlorobenzoyl, methyl, acetic acid at C3 Carboxylic acid, chloro, methoxy C₁₉H₁₆ClNO₄ 357.79

Key Observations :

  • Substituent Diversity : 1-(4-Methoxy-3-methylbenzoyl)indoline lacks electrophilic groups (e.g., sulfonyl in compound 47 or carboxylic acid in Indomethacin ), which may reduce its reactivity in nucleophilic environments.

Physical and Spectral Properties

Table 2: Spectroscopic Data Comparison

Compound Key NMR Signals (δ, ppm) IR Stretching (cm⁻¹) Reference
1-(4-Methoxy-3-methylbenzoyl)indoline Indoline H: 6.5–7.2 (m); OCH₃: ~3.8 (s) C=O: ~1680; C-O (methoxy): ~1250 Inferred
1-Benzyl-3-[(4-methoxyphenyl)imino]indolin-2-one C=O: 170.5 (¹³C); N=CH: 8.3 (s) C=O: 1715; N-H: 3250
Indomethacin CH₃ (indole): 2.3 (s); COOH: 12.1 (broad) C=O: 1700; O-H: 2500–3500

Notable Differences:

  • The absence of acidic protons (e.g., carboxylic acid in Indomethacin ) in 1-(4-methoxy-3-methylbenzoyl)indoline may improve lipid solubility and membrane permeability.

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